molecular formula C12H8ClN3 B1506998 5-(6-chloropyridin-3-yl)-1H-indazole

5-(6-chloropyridin-3-yl)-1H-indazole

Cat. No.: B1506998
M. Wt: 229.66 g/mol
InChI Key: YMHCGCMYFSRUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-chloropyridin-3-yl)-1H-indazole: is a heterocyclic compound that features both pyridine and indazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-chloropyridin-3-yl)-1H-indazole typically involves the reaction of 6-chloropyridin-3-amine with an appropriate indazole precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(6-chloropyridin-3-yl)-1H-indazole serves as a building block for the synthesis of more complex molecules. It is used in the development of new ligands and catalysts for various chemical reactions .

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It is being investigated for its ability to interact with specific biological targets, such as enzymes and receptors, making it a candidate for the development of new pharmaceuticals .

Medicine: Research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and anti-inflammatory properties. These properties make it a valuable scaffold for the design of new therapeutic agents .

Industry: In the materials science field, this compound is used in the development of new materials with unique electronic and optical properties. It is also explored for its potential use in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 5-(6-chloropyridin-3-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-1H-indazole

InChI

InChI=1S/C12H8ClN3/c13-12-4-2-9(6-14-12)8-1-3-11-10(5-8)7-15-16-11/h1-7H,(H,15,16)

InChI Key

YMHCGCMYFSRUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=C(C=C3)Cl)C=NN2

Origin of Product

United States

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